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Bocidelpar (ASP0367, MA-0211) is a selective, orally active, small-molecule modulator of the

Peroxisome Proliferator-Activated Receptor delta (PPARδ). Developed by Mitobridge, a

subsidiary of Astellas Pharma, Bocidelpar was investigated for its potential therapeutic

benefits in diseases associated with mitochondrial dysfunction, notably Primary Mitochondrial

Myopathy (PMM) and Duchenne Muscular Dystrophy (DMD).[1][2][3][4] This technical guide

provides a comprehensive overview of Bocidelpar's mechanism of action, summarizing key

preclinical and clinical findings.

Core Mechanism of Action: PPARδ Activation
Bocidelpar functions as an agonist for PPARδ, a ligand-activated transcription factor belonging

to the nuclear hormone receptor superfamily. PPARδ is highly expressed in tissues with high

energy demands, such as skeletal muscle, and plays a crucial role in regulating cellular energy

homeostasis.

Upon binding to Bocidelpar, PPARδ undergoes a conformational change, leading to the

recruitment of coactivator proteins. This complex then heterodimerizes with the Retinoid X

Receptor (RXR). The resulting PPARδ/RXR heterodimer binds to specific DNA sequences

known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter

regions of target genes. This binding initiates the transcription of genes involved in key

metabolic pathways.
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The primary downstream effects of Bocidelpar-mediated PPARδ activation include:

Increased Fatty Acid Oxidation (FAO): Upregulation of genes encoding for enzymes and

transporters essential for the breakdown of fatty acids for energy production.

Enhanced Mitochondrial Biogenesis: Stimulation of the production of new mitochondria, the

primary sites of cellular respiration and energy generation.

By promoting these processes, Bocidelpar was hypothesized to improve mitochondrial

function and, consequently, muscle performance and endurance in patients with mitochondrial

myopathies.[1]

Signaling Pathway and Experimental Workflow
The signaling cascade initiated by Bocidelpar and the general workflow for its evaluation are

depicted in the following diagrams.
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Experimental Workflow for Bocidelpar Evaluation

Preclinical and Clinical Data
Pharmacodynamics and Target Gene Expression
Preclinical studies in mouse models of DMD (mdx mice) and in human DMD myotubes

demonstrated that Bocidelpar increased the expression of PPARδ target genes. In a Phase 1

study involving healthy adults, oral administration of Bocidelpar resulted in a dose-dependent

upregulation of six PPARδ target genes in the blood:

ABCA1 (ATP Binding Cassette Subfamily A Member 1)

ACAA2 (Acetyl-CoA Acyltransferase 2)

ACADVL (Acyl-CoA Dehydrogenase Very Long Chain)

CPT1a (Carnitine Palmitoyltransferase 1A)

PDK4 (Pyruvate Dehydrogenase Kinase 4)

SLC25A20 (Solute Carrier Family 25 Member 20)
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These genes are critically involved in fatty acid transport and oxidation, and mitochondrial

metabolism. While the precise fold-change in expression from these studies is not publicly

available, the consistent upregulation of these target genes provided evidence of target

engagement.

Table 1: Pharmacodynamic Effects of Bocidelpar

Parameter Observation Source

Target Gene Expression

Dose-dependent upregulation

of ABCA1, ACAA2, ACADVL,

CPT1a, PDK4, and

SLC25A20.

Mitochondrial Function

Preclinical data suggests

improved mitochondrial

biogenesis and function in

muscle cells.

Muscle Function

Preclinical studies in mdx mice

showed increased exercise

endurance.

Pharmacokinetics
Phase 1 clinical trial data in healthy adults revealed that Bocidelpar is rapidly absorbed

following oral administration, with a time to maximum plasma concentration (Tmax) of

approximately 1.5 to 2.24 hours under fasting conditions. The mean half-life ranged from 14.1

to 17.5 hours for doses between 10 to 75 mg, with steady-state being achieved after four days

of once-daily dosing.

Table 2: Pharmacokinetic Parameters of Bocidelpar in Healthy Adults
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Parameter Value Conditions Source

Tmax (median) 1.50 - 2.24 hours Single dose, fasting

Half-life (mean) 14.1 - 17.5 hours
Multiple once-daily

doses (10-75 mg)

Steady State Achieved after 4 days
Multiple once-daily

doses

Clinical Trials and Discontinuation
Bocidelpar advanced to Phase 2 clinical trials for PMM. The MOUNTAINSIDE study

(NCT04641962) was a randomized, double-blind, placebo-controlled trial designed to assess

the efficacy, safety, and tolerability of Bocidelpar in participants with PMM. The primary

efficacy endpoint was the change in the 6-minute walk test (6MWT). However, the trial was

terminated in May 2024 because it failed to meet the pre-specified criteria for efficacy.

Subsequently, in April 2024, Astellas announced the discontinuation of the Bocidelpar
program.

Experimental Protocols
While specific, detailed protocols for Bocidelpar studies are proprietary, the following sections

outline representative methodologies for the key assays used to evaluate its function as a

PPARδ modulator.

PPARδ Reporter Gene Assay
This assay is used to determine the in vitro potency of a compound in activating the PPARδ

receptor.

Principle: HEK293T cells are transiently co-transfected with two plasmids: one expressing the

full-length human PPARδ protein and another containing a luciferase reporter gene under the

control of a PPRE promoter. Upon activation of PPARδ by a ligand, the PPARδ/RXR

heterodimer binds to the PPRE and drives the expression of luciferase. The resulting

luminescence is proportional to the extent of PPARδ activation.

Methodology:
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Cell Culture and Transfection: HEK293T cells are cultured in a 96-well plate. The cells are

then co-transfected with the PPARδ expression plasmid and the PPRE-luciferase reporter

plasmid using a suitable transfection reagent.

Compound Treatment: After an incubation period to allow for plasmid expression, the cells

are treated with varying concentrations of Bocidelpar or a reference agonist.

Lysis and Luminescence Reading: Following treatment, the cells are lysed, and a luciferase

substrate is added. The luminescence is measured using a plate-reading luminometer.

Data Analysis: The luminescence signal is normalized to a control (e.g., Renilla luciferase

activity from a co-transfected control plasmid). The data is then plotted as a dose-response

curve to determine the EC50 value (the concentration of the compound that elicits a half-

maximal response).

Quantitative PCR (qPCR) for Target Gene Expression
This method is employed to quantify the change in the expression of PPARδ target genes

following treatment with Bocidelpar.

Principle: Total RNA is extracted from cells or tissues and reverse-transcribed into

complementary DNA (cDNA). The cDNA is then used as a template for qPCR, which amplifies

specific target gene sequences. A fluorescent dye that binds to double-stranded DNA is used to

monitor the amplification in real-time. The cycle at which the fluorescence crosses a certain

threshold (the Cq value) is inversely proportional to the initial amount of target mRNA.

Methodology:

RNA Extraction and cDNA Synthesis: Total RNA is isolated from treated and untreated

samples (cells or tissues) using a suitable RNA extraction kit. The quality and quantity of

RNA are assessed. First-strand cDNA is then synthesized from the RNA using a reverse

transcriptase enzyme.

qPCR Reaction: The qPCR reaction is set up in a 96- or 384-well plate containing the cDNA

template, forward and reverse primers for the target genes (e.g., ABCA1, CPT1a) and a

reference gene (e.g., GAPDH, ACTB), and a qPCR master mix containing DNA polymerase

and a fluorescent dye (e.g., SYBR Green).
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Thermal Cycling: The plate is placed in a real-time PCR thermal cycler, and the amplification

program is run.

Data Analysis: The Cq values are determined for each sample and target gene. The relative

expression of the target genes is calculated using the ΔΔCq method, normalizing the

expression to the reference gene and comparing the treated samples to the untreated

controls to determine the fold change.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial

respiration, in live cells.

Principle: The Seahorse XF Analyzer creates a transient microchamber in each well of a

specialized microplate, allowing for the real-time measurement of changes in oxygen

concentration in the media surrounding the cells. By sequentially injecting pharmacological

agents that modulate different components of the electron transport chain, a comprehensive

profile of mitochondrial function can be obtained.

Methodology:

Cell Seeding: Muscle cells (e.g., myoblasts or myotubes) are seeded into the wells of a

Seahorse XF cell culture microplate and allowed to adhere.

Assay Preparation: The cell culture medium is replaced with a specialized assay medium,

and the cells are incubated in a non-CO2 incubator. A sensor cartridge containing the

pharmacological agents (oligomycin, FCCP, and a mixture of rotenone and antimycin A) is

hydrated and calibrated.

Seahorse XF Analysis: The cell plate and sensor cartridge are loaded into the Seahorse XF

Analyzer. The instrument measures the basal OCR and then sequentially injects the

modulators:

Oligomycin: Inhibits ATP synthase, revealing the OCR linked to ATP production.

FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and

induces maximal respiration.
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Rotenone/Antimycin A: Inhibit Complex I and III of the electron transport chain,

respectively, shutting down mitochondrial respiration and revealing non-mitochondrial

oxygen consumption.

Data Analysis: The OCR data is used to calculate key parameters of mitochondrial function,

including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory

capacity. The effect of Bocidelpar on these parameters can be assessed by pre-treating the

cells with the compound before the assay.

Conclusion
Bocidelpar is a selective PPARδ modulator that effectively activates its target receptor, leading

to the upregulation of genes involved in fatty acid oxidation and mitochondrial biogenesis.

While preclinical studies showed promise in improving mitochondrial and muscle function, the

compound ultimately failed to demonstrate sufficient efficacy in a Phase 2 clinical trial for

Primary Mitochondrial Myopathy, leading to the discontinuation of its development. The data

and methodologies presented in this guide provide a detailed technical overview of

Bocidelpar's mechanism of action and the experimental approaches used to characterize its

function. This information remains valuable for the scientific community in the ongoing effort to

develop novel therapeutics for mitochondrial and muscular diseases.
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[https://www.benchchem.com/product/b10830031#what-is-the-function-of-bocidelpar-as-a-
ppar-modulator]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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